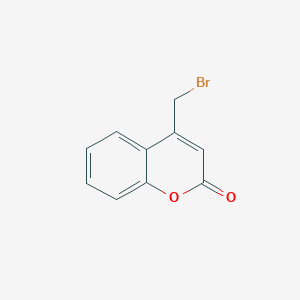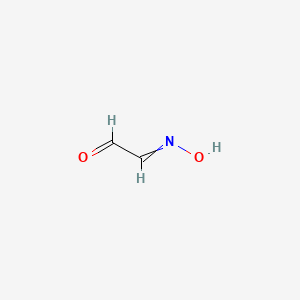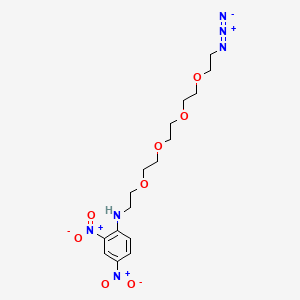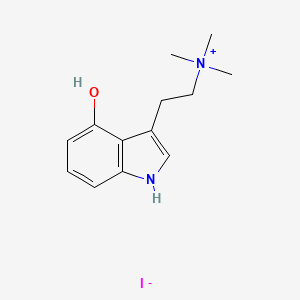
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The compound features a trifluoromethyl group, a methylpiperazinyl group, and a boronic acid moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Arylboronic Acid: The initial step involves the formation of the arylboronic acid through a Suzuki coupling reaction. This reaction typically uses a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as Togni’s reagent or Umemoto’s reagent under radical conditions.
Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group is introduced through nucleophilic substitution reactions, often using a suitable piperazine derivative and a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The arylboronic acid can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various aryl derivatives depending on the coupling partner.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it suitable for Suzuki coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in medicinal chemistry .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials science. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of (4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-(3-trifluoromethyl-phenyl)-urea
- (4-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid
Uniqueness
(4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, which imparts enhanced stability and bioavailability, and its boronic acid moiety, which allows for versatile chemical reactivity. This combination makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H16BF3N2O2 |
|---|---|
Peso molecular |
288.08 g/mol |
Nombre IUPAC |
[4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BF3N2O2/c1-17-4-6-18(7-5-17)9-2-3-11(13(19)20)10(8-9)12(14,15)16/h2-3,8,19-20H,4-7H2,1H3 |
Clave InChI |
QBRFXIDBBCFLAZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



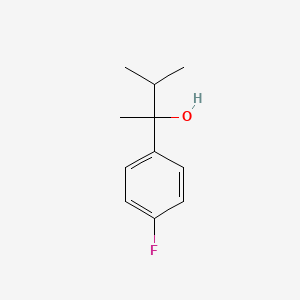

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

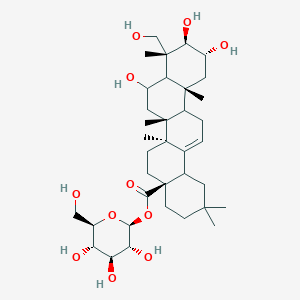

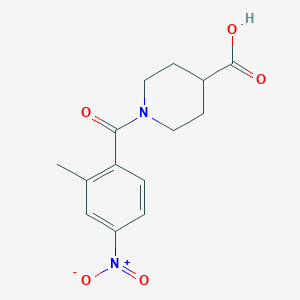
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
